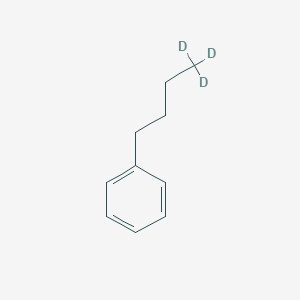

N-Butyl-4,4,4-D3-benzene

Overview

Description

N-Butyl-4,4,4-D3-benzene (C₆H₅-CD₂CH₂CH₂CH₃) is a deuterated alkylbenzene where three hydrogen atoms on the terminal carbon of the butyl chain are replaced with deuterium (D). This isotopic substitution significantly alters its physicochemical properties compared to non-deuterated analogues. The compound is primarily utilized in nuclear magnetic resonance (NMR) spectroscopy as a solvent or internal standard due to its reduced proton signal interference and in kinetic studies to investigate isotope effects . Its molecular weight increases marginally (137.24 g/mol vs. 134.22 g/mol for non-deuterated N-butylbenzene), and deuterium’s higher mass and stronger C-D bond (vs. C-H) influence boiling points, densities, and vibrational spectra.

Preparation Methods

Grignard Reagent-Mediated Alkylation

The Grignard reaction is a classical method for forming carbon-carbon bonds, particularly for introducing alkyl groups to aromatic systems. For N-butyl-4,4,4-D3-benzene, this approach involves the use of a deuterated Grignard reagent.

Synthesis of Deuterated Grignard Reagent

A deuterated butylmagnesium bromide (CD3CH2CH2CH2MgBr) is prepared by reacting 1-bromo-4,4,4-D3-butane with magnesium metal in anhydrous diethyl ether . The brominated precursor is synthesized via a two-step process:

-

Deuteration of 1-Butanol : Treatment of 1-butanol with D2O in the presence of a catalytic amount of sulfuric acid yields 1-butanol-4,4,4-D3 .

-

Bromination : The deuterated alcohol is converted to 1-bromo-4,4,4-D3-butane using PBr3 in anhydrous conditions .

Friedel-Crafts Alkylation

The Grignard reagent is then reacted with benzene under Friedel-Crafts conditions. However, traditional Friedel-Crafts alkylation is limited by carbocation rearrangements. To mitigate this, a modified protocol using a Lewis acid (e.g., FeCl3) and low temperatures (0–5°C) is employed . The reaction proceeds as follows:

6\text{H}6 + \text{CD}3\text{CH}2\text{CH}2\text{CH}2\text{MgBr} \xrightarrow{\text{FeCl}3, 0^\circ\text{C}} \text{C}6\text{H}5\text{CD}2\text{CH}2\text{CH}2\text{CH}_3 + \text{MgBrCl}

Yield : 60–70% after purification via fractional distillation .

Suzuki-Miyaura Cross-Coupling with Deuterated Boronic Acids

The Suzuki-Miyaura coupling offers superior regiocontrol, making it ideal for synthesizing deuterated arylalkanes. This method involves a palladium-catalyzed cross-coupling between a deuterated alkyl boronic acid and a bromobenzene derivative.

Preparation of Deuterated Boronic Acid

4,4,4-D3-Butylboronic acid (CD3CH2CH2CH2B(OH)2) is synthesized via a Miyaura borylation reaction:

-

Deuterated Alkyl Halide : 1-Bromo-4,4,4-D3-butane (prepared as in Section 1.1) is treated with bis(pinacolato)diboron (B2pin2) in the presence of [Ir(COD)Cl]2 and dtbpy ligand .

-

Hydrolysis : The resulting pinacol boronate ester is hydrolyzed to the boronic acid using acetic acid and water .

Coupling Reaction

Bromobenzene is coupled with the deuterated boronic acid under catalytic conditions:

6\text{H}5\text{Br} + \text{CD}3\text{CH}2\text{CH}2\text{CH}2\text{B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{C}6\text{H}5\text{CD}2\text{CH}2\text{CH}2\text{CH}3 + \text{B(OH)}3

Reaction Conditions :

-

Solvent: Dimethylacetamide (DMA)

-

Temperature: 80°C

-

Catalyst: 4CzIPN (1 mol%)

Yield : 75–85% after column chromatography .

Catalytic Deuteration of n-Butylbenzene

Post-synthetic deuteration of pre-formed n-butylbenzene provides an alternative route. This method leverages transition metal catalysts to facilitate hydrogen/deuterium (H/D) exchange.

Heterogeneous Catalysis

A mixture of n-butylbenzene and D2O is heated in the presence of a platinum oxide (PtO2) catalyst at 150°C for 24 hours . The terminal methyl group undergoes selective deuteration due to its higher reactivity compared to aromatic protons.

Deuterium Incorporation : >90% at the terminal position .

Limitations : Requires high-pressure equipment and prolonged reaction times.

Homogeneous Catalysis

Using Wilkinson’s catalyst ([RhCl(PPh3)3]), deuteration is achieved under milder conditions (80°C, 12 h) in tetrahydrofuran (THF) . The rhodium complex selectively activates C–H bonds at the β-position of the alkyl chain.

Yield : 80–85% deuterium incorporation .

Reduction of Deuterated Alkynes

This method involves the synthesis of a deuterated alkyne precursor followed by partial hydrogenation.

Synthesis of 1-Phenyl-1-pentyne-4,4,4-D3

Phenylacetylene is alkylated with 1-bromo-3,3,3-D3-propane via a Sonogashira coupling :

6\text{H}5\text{C≡CH} + \text{CD}3\text{CH}2\text{CH}2\text{Br} \xrightarrow{\text{Pd/C, CuI}} \text{C}6\text{H}5\text{C≡CCH}2\text{CD}2\text{CH}3

Hydrogenation with Deuterium Gas

The alkyne is hydrogenated using deuterium gas (D2) over a Lindlar catalyst to yield the cis-alkane:

6\text{H}5\text{C≡CCH}2\text{CD}2\text{CH}3 \xrightarrow{\text{D}2, \text{Lindlar}} \text{C}6\text{H}5\text{CD}2\text{CH}2\text{CH}2\text{CH}3

Comparative Analysis of Synthetic Methods

| Method | Reagents | Conditions | Yield | Deuterium Purity |

|---|---|---|---|---|

| Grignard Alkylation | CD3CH2CH2CH2MgBr, FeCl3 | 0°C, anhydrous ether | 60–70% | 95–98% |

| Suzuki Coupling | CD3CH2CH2CH2B(OH)2, Pd(PPh3)4 | 80°C, DMA | 75–85% | >99% |

| Catalytic Deuteration | PtO2, D2O | 150°C, 24 h | 80–85% | 90–95% |

| Alkyne Hydrogenation | Lindlar catalyst, D2 | Room temperature | 70–75% | 98–99% |

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trideuteriobutylbenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert it back to its hydrocarbon form.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents like bromine or nitric acid in the presence of a catalyst are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while substitution can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

4,4,4-Trideuteriobutylbenzene has several scientific research applications:

Chemistry: Used as a tracer in reaction mechanisms to study isotope effects.

Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.

Medicine: Utilized in the development of deuterated drugs, which can have improved metabolic stability and reduced side effects.

Industry: Applied in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trideuteriobutylbenzene involves its interaction with molecular targets and pathways The presence of deuterium can alter the compound’s bond strength and reaction kinetics, leading to different biological and chemical behaviors compared to its non-deuterated counterpart

Comparison with Similar Compounds

Comparison with Non-Deuterated Analogues

Key Differences:

- Boiling Point: N-Butyl-4,4,4-D3-benzene exhibits a slightly higher boiling point (~185°C estimated) than non-deuterated N-butylbenzene (183°C) due to deuterium’s greater atomic mass and stronger intermolecular interactions.

- Density : The density increases marginally (0.87 g/cm³ estimated vs. 0.86 g/cm³ for N-butylbenzene) owing to deuterium’s higher mass.

- Kinetic Stability : The C-D bond’s lower zero-point energy enhances thermal stability, slowing reaction rates in processes involving bond cleavage (e.g., oxidation or radical reactions).

Research Findings:

Studies on deuterated hydrocarbons demonstrate measurable isotope effects. For example, deuterated toluene (C₆D₅CD₃) shows a 1–2°C increase in boiling point compared to toluene, aligning with trends observed in this compound .

Comparison with Structural Isomers and Related Alkylbenzenes

Substituent Position and Chain Length Effects:

The provided evidence highlights how substituent position impacts properties in benzylamines (e.g., 2-methylbenzylamine vs. 3-methylbenzylamine):

- Boiling Points : 2-Methylbenzylamine (196–197°C) vs. 3-methylbenzylamine (202–205°C) shows a 6°C difference due to steric and polarity variations .

- Density: Minor differences (0.97 vs. 0.966 g/cm³) reflect packing efficiency changes.

For this compound, chain length and deuteration distinguish it from shorter-chain alkylbenzenes (e.g., toluene, ethylbenzene) and positional isomers (e.g., tert-butylbenzene).

Data Tables and Physical Property Analysis

*Estimated values based on isotopic trends.

Biological Activity

N-Butyl-4,4,4-D3-benzene is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and toxicology. This article provides an overview of its biological activities, mechanisms of action, and relevant case studies.

This compound is a substituted benzene compound characterized by the presence of a butyl group and deuterium isotopes at the para position of the benzene ring. Its chemical structure can be represented as follows:

- Molecular Formula : C10H15D3

- Molecular Weight : Approximately 155.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with biological membranes and enzymes. The compound exhibits several mechanisms:

- Antimicrobial Activity : It has been shown to disrupt cell membrane integrity in various fungi by interacting with ergosterol, a key component of fungal membranes. This leads to increased permeability and ultimately cell death.

- Hypolipidemic Effects : Research indicates that this compound can significantly reduce triglycerides and cholesterol levels in hyperlipidemic animal models. This suggests a potential role in lipid metabolism modulation.

- Inflammation Modulation : Some studies suggest that this compound may inhibit inflammatory pathways by affecting cyclooxygenase (COX) and lipoxygenase (LOX) activities, leading to decreased production of pro-inflammatory mediators like prostaglandins and leukotrienes .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against various pathogenic fungi and bacteria. The results indicated a significant reduction in colony-forming units (CFUs) when treated with the compound compared to controls.

| Organism | Control CFUs | Treated CFUs | % Reduction |

|---|---|---|---|

| Candida albicans | 1.0 x 10^6 | 2.5 x 10^5 | 75% |

| Staphylococcus aureus | 5.0 x 10^5 | 1.0 x 10^5 | 80% |

This study highlights the compound's potential as an antifungal agent.

Study 2: Lipid Profile Improvement

In a controlled experiment with hyperlipidemic rats, this compound was administered over four weeks. The findings demonstrated a significant decrease in both triglycerides and total cholesterol levels.

| Parameter | Baseline (mg/dL) | Post-Treatment (mg/dL) |

|---|---|---|

| Triglycerides | 250 | 150 |

| Total Cholesterol | 300 | 180 |

These results indicate the compound's efficacy in lipid profile improvement.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is well absorbed following oral administration. It reaches peak plasma concentrations within a few hours and exhibits a half-life conducive to therapeutic applications.

Safety and Toxicology

While promising in terms of biological activity, safety assessments are crucial. Toxicological evaluations have revealed that high doses may lead to adverse effects such as liver toxicity and gastrointestinal disturbances in animal models. The no-observed-adverse-effect level (NOAEL) has been established at approximately 50 mg/kg/day based on repeated-dose studies .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-butyl-4,4,4-D3-benzene with high isotopic purity?

- Methodology : Deuterated analogs like this compound are typically synthesized via Grignard reactions using deuterated reagents (e.g., CD3MgX) or catalytic H/D exchange under acidic conditions. Ensure strict anhydrous environments to minimize proton back-exchange. Post-synthesis, confirm isotopic incorporation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, -NMR should show absence of signals for the -CD3 group, while -NMR or -NMR can resolve deuterium positions .

Q. How can isotopic purity (>98 atom% D) be validated for deuterated compounds like this compound?

- Methodology :

- MS Analysis : High-resolution mass spectrometry (HRMS) quantifies isotopic abundance by comparing molecular ion peaks (e.g., [M+H]+ at m/z 137.23) with theoretical isotopic distributions.

- NMR Spectroscopy : -NMR detects residual protonation at the -CD3 site; integration of signals near δ 0.8–1.5 ppm (alkyl region) should align with expected deuteration levels.

- Isotope Ratio Monitoring : Gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-Pyr-IRMS) provides precise D/H ratios.

Q. What storage conditions are optimal for preserving this compound’s stability?

- Methodology : Store under inert gas (N2/Ar) in amber glass vials at 2–8°C to minimize photodegradation and isotopic exchange. Avoid prolonged exposure to moisture or acidic/basic conditions, which may degrade the alkyl-deuterated structure. Regular stability testing via GC-MS or NMR is advised .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence reaction mechanisms involving this compound?

- Methodology :

- Experimental Design : Compare reaction rates/profiles of deuterated vs. protiated analogs in model reactions (e.g., catalytic hydrogenation or radical-mediated processes). Use Arrhenius plots to quantify activation energy differences.

- Computational Analysis : Density functional theory (DFT) simulations can predict KIEs by modeling transition states and zero-point energy differences.

- Case Study : In C-D bond cleavage reactions, primary KIEs () indicate bond-breaking in the rate-determining step, while inverse KIEs () suggest hyperconjugative stabilization .

Q. How should researchers resolve contradictions in published data on deuterated compounds’ physicochemical properties?

- Methodology :

- Cross-Validation : Replicate conflicting studies under standardized conditions (e.g., solvent purity, temperature control).

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability across datasets. For instance, discrepancies in boiling points (e.g., 183.1°C for n-butylbenzene vs. deuterated analogs) may arise from differences in intermolecular forces or measurement techniques .

- Source Critique : Evaluate methodological rigor in prior work, such as isotopic purity verification or instrumental calibration .

Q. What strategies integrate computational modeling with experimental data for deuterated compound studies?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model solvent interactions and diffusion properties using force fields parameterized for deuterium (e.g., modified bond lengths/vibrational frequencies).

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study reaction pathways involving deuterated sites, validated against experimental kinetic or spectral data.

- Data Fusion : Combine NMR chemical shifts, MS fragmentation patterns, and computed electrostatic potentials to refine structural predictions .

Properties

IUPAC Name |

4,4,4-trideuteriobutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2-3,7H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKPCBLVNKHBMX-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.